molecular formula C24H27ClN4O2 B2441638 3-(2-chlorophenyl)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448126-23-5

3-(2-chlorophenyl)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2441638
CAS No.: 1448126-23-5
M. Wt: 438.96
InChI Key: LDHRFHJAESBUIK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-15-22(23(28-31-15)17-10-4-6-12-19(17)25)24(30)26-14-20-18-11-5-7-13-21(18)29(27-20)16-8-2-3-9-16/h4,6,10,12,16H,2-3,5,7-9,11,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHRFHJAESBUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN4O2C_{20}H_{23}ClN_{4}O_{2}. Its structure includes a chlorophenyl group, a cyclopentyl moiety, and an isoxazole ring, which are known to influence its pharmacological properties.

PropertyValue
Molecular Weight370.87 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
LogP3.5

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds derived from indazole and isoxazole frameworks. For instance, a related indazole derivative demonstrated significant inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound exhibited an IC50 value of 5.15 µM against K562 cells, indicating promising activity in inhibiting cancer cell proliferation .

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of Kinases : Compounds with similar structures often act as kinase inhibitors, impacting signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways by modulating proteins such as Bcl2 and p53 .
  • Cyclic Nucleotide Modulation : By inhibiting phosphodiesterases, the compound could increase levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), influencing various cellular processes .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of the compound:

  • Absorption : The lipophilicity suggested by its LogP indicates good absorption characteristics.
  • Distribution : The presence of a chlorophenyl group may enhance tissue penetration.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and reduction reactions typical for compounds with similar functional groups .

Study 1: Antiproliferative Effects

In a study evaluating a series of indazole derivatives, one compound showed selective inhibition against cancer cell lines while sparing normal cells (HEK-293), indicating a favorable therapeutic index . The study utilized MTT assays to quantify cell viability and determine IC50 values.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the indazole scaffold significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-chlorophenyl)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit significant anticancer properties. In vitro evaluations have demonstrated that related compounds show high levels of antimitotic activity against various human tumor cell lines. For instance, a derivative was tested under National Cancer Institute protocols and displayed mean GI50/TGI values indicating effective growth inhibition in cancer cells .

Case Study: Mechanism of Action

The compound has been shown to interact with specific biological targets. For example, it inhibits the enzyme 17β-Hydroxysteroid dehydrogenase , which is crucial in the biosynthesis of steroid hormones. This inhibition can potentially disrupt pathways that lead to cancer cell proliferation .

Enzymatic Inhibition

In addition to its anticancer properties, the compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. The structure suggests potential interactions with key enzymes due to the presence of functional groups conducive to binding.

Table: Summary of Enzymatic Targets and Effects

Enzyme TargetMechanism of ActionPotential Application
17β-Hydroxysteroid dehydrogenaseInhibition of steroid hormone synthesisCancer therapy
Other metabolic enzymesCompetitive inhibition based on structural similarityMetabolic disorders

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of This compound has been assessed using computational modeling tools such as SwissADME. Parameters such as solubility, permeability, and metabolic stability are critical for evaluating its drug-like characteristics .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis of this compound likely involves multi-step reactions, such as condensation, cyclization, and functional group modifications. Optimization can be achieved via Design of Experiments (DoE) methodologies, which systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, fractional factorial designs reduce experimental trials while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways, minimizing trial-and-error approaches . Evidence from analogous compounds suggests coupling isoxazole carboxamide precursors with indazole derivatives via nucleophilic substitution, followed by purification using column chromatography .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): 1D/2D NMR (¹H, ¹³C, HSQC) resolves stereochemistry and confirms substituent positions (e.g., distinguishing cyclopentyl vs. tetrahydroindazole environments) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and detects impurities.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and monitors degradation products under stress conditions (e.g., thermal, pH variations) .
  • X-ray Crystallography: Provides definitive structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods refine synthetic pathways for this compound?

Integrate quantum chemical calculations (e.g., density functional theory) with experimental feedback loops. For example:

  • Use transition-state modeling to predict regioselectivity in isoxazole-indazole coupling .
  • Apply machine learning (ML) to analyze historical reaction data, identifying underperforming conditions and suggesting optimizations (e.g., solvent selection, catalyst turnover) .
  • Validate computational predictions with small-scale experiments, iteratively refining parameters like activation energy barriers or steric hindrance effects .

Q. What statistical approaches resolve contradictory data in reaction optimization?

  • Response Surface Methodology (RSM): Models nonlinear relationships between variables (e.g., temperature vs. yield) to identify global optima despite conflicting trends .
  • Principal Component Analysis (PCA): Reduces dimensionality in multivariate datasets (e.g., pH, solvent polarity, reaction time) to isolate critical factors causing discrepancies .
  • Bayesian Optimization: Incorporates prior experimental data to guide parameter adjustments, addressing outliers or irreproducible results .
  • Cross-validation: Tests model robustness by partitioning data into training and validation sets, ensuring reliability under varying conditions .

Q. How can heterogeneous catalysis or membrane technologies improve scalability?

  • Heterogeneous Catalysis: Immobilize catalysts (e.g., palladium on carbon) to enhance recyclability and reduce metal leaching in coupling reactions. Monitor kinetics via in situ FTIR or Raman spectroscopy .
  • Membrane Separation: Use nanofiltration or reverse osmosis to purify intermediates, minimizing solvent waste and improving yield .
  • Process Simulation: Tools like Aspen Plus® model mass/energy balances, identifying bottlenecks (e.g., heat transfer limitations) during scale-up .

Q. What strategies mitigate oxidative degradation during storage or biological assays?

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • Antioxidant Additives: Co-formulate with ascorbic acid or butylated hydroxytoluene (BHT) to scavenge free radicals .
  • Lyophilization: Improve shelf-life by removing water, which accelerates hydrolysis .

Methodological Considerations

  • Data Integrity: Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure reproducibility and compliance .
  • Interdisciplinary Collaboration: Combine synthetic chemistry with computational modeling and process engineering to address complex challenges (e.g., reaction scalability, stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.